4-(4-Ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid
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Overview
Description
4-(4-Ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with ethyl acetoacetate under acidic conditions to form the quinoxaline core. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoic acid moiety allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the benzoic acid moiety.
Scientific Research Applications
4-(4-Ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine: The compound has potential applications in drug discovery and development. Its quinoxaline core is a common motif in many bioactive molecules, making it a valuable scaffold for designing new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid involves its interaction with specific molecular targets. The quinoxaline core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-(4-Propyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid: Similar structure but with a propyl group instead of an ethyl group.
4-(4-Butyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
The uniqueness of 4-(4-Ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid lies in its specific combination of functional groups and structural features. The presence of the ethyl group and the benzoic acid moiety provides distinct chemical and biological properties that differentiate it from other similar compounds. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(4-ethyl-3-oxoquinoxalin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-19-14-6-4-3-5-13(14)18-15(16(19)20)11-7-9-12(10-8-11)17(21)22/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKDKKAVKSCSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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